molecular formula C6H6BrN3O2 B1530362 Methyl 4-amino-5-bromopyrimidine-2-carboxylate CAS No. 1504062-62-7

Methyl 4-amino-5-bromopyrimidine-2-carboxylate

Cat. No.: B1530362
CAS No.: 1504062-62-7
M. Wt: 232.03 g/mol
InChI Key: QFPMDKUCSXAQLF-UHFFFAOYSA-N
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Description

“Methyl 4-amino-5-bromopyrimidine-2-carboxylate” is a chemical compound with the molecular formula C6H6BrN3O2 . It has a molecular weight of 232.04 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H6BrN3O2/c1-12-6(11)5-9-2-3(7)4(8)10-5/h2H,1H3,(H2,8,9,10) . This code provides a specific representation of the molecule’s structure.


Physical and Chemical Properties Analysis

“this compound” is a solid at 20 degrees Celsius . It should be stored under inert gas .

Scientific Research Applications

Synthesis of Heterocyclic Derivatives

Methyl 4-amino-5-bromopyrimidine-2-carboxylate serves as a key precursor in the synthesis of diverse heterocyclic compounds. For example, it is utilized in the preparation of thiazolo[4,5-d]pyrimidine derivatives via reaction with isothiocyanates, showcasing its versatility in constructing complex molecules with potential biological activities (Bakavoli, Nikpour, & Rahimizadeh, 2006).

Antiviral Applications

In antiviral research, derivatives of this compound have shown promise. Specifically, compounds synthesized from this chemical have exhibited inhibitory activity against retroviruses, including human immunodeficiency virus (HIV), demonstrating the potential for developing new antiretroviral therapies (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).

Anticancer and Anti-inflammatory Agents

This compound is also a precursor in synthesizing pyrazolopyrimidines with anticancer and anti-5-lipoxygenase activities, indicating its role in developing novel therapeutic agents targeting cancer and inflammation (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).

Regioselective Reactions and Crystallography Studies

Research on regioselective reactions of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia, yielding compounds related to this compound, provides insights into the synthesis strategies and crystal structure of these compounds, further contributing to the understanding of their chemical behavior and potential applications in designing more effective molecules (Doulah, Eshtiagh-hosseini, Mirzaei, Nikpour, Fazlara, & Salimi, 2014).

Safety and Hazards

“Methyl 4-amino-5-bromopyrimidine-2-carboxylate” is labeled with the GHS07 pictogram . It has the hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and following proper disposal procedures .

Biochemical Analysis

Biochemical Properties

Methyl 4-amino-5-bromopyrimidine-2-carboxylate plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with pyrimidine biosynthesis enzymes, potentially inhibiting or modifying their function . These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the expression of genes involved in pyrimidine metabolism, leading to changes in cellular function . Additionally, it may affect cell signaling pathways by interacting with specific receptors or signaling molecules, thereby modulating cellular responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes involved in pyrimidine biosynthesis, leading to changes in gene expression and cellular metabolism . The compound’s ability to bind to specific sites on enzymes or receptors is key to its biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, affecting its efficacy . Long-term exposure to the compound can lead to sustained changes in cellular processes, which are important for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and potential toxicity . Understanding the dosage effects is crucial for determining the therapeutic window and potential adverse effects of the compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to pyrimidine metabolism. It interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels . These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . Understanding these processes is important for predicting the compound’s effects on cellular function and its potential therapeutic applications.

Subcellular Localization

This compound is localized within specific subcellular compartments, which influences its activity and function. Targeting signals and post-translational modifications direct the compound to particular organelles, where it can exert its biochemical effects . Understanding the subcellular localization is crucial for elucidating the compound’s mechanism of action and its potential therapeutic applications.

Properties

IUPAC Name

methyl 4-amino-5-bromopyrimidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN3O2/c1-12-6(11)5-9-2-3(7)4(8)10-5/h2H,1H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFPMDKUCSXAQLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(C(=N1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1504062-62-7
Record name methyl 4-amino-5-bromopyrimidine-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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